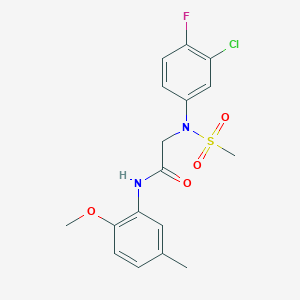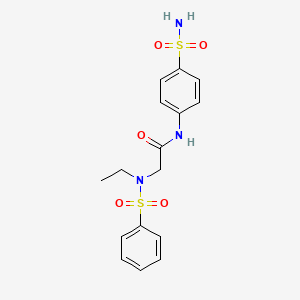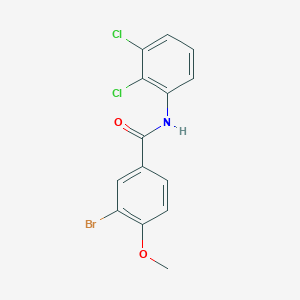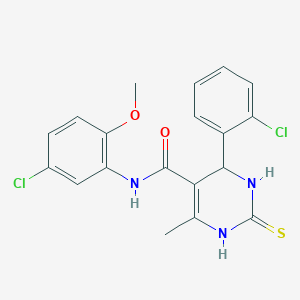
3-ethyl-1-(3-methoxybenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-1-(3-methoxybenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound with a unique structure that includes an ethyl group, a methoxybenzoyl group, and a trifluoromethyl group attached to a dihydropyrazol ring
准备方法
The synthesis of 3-ethyl-1-(3-methoxybenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the methoxybenzoyl group: This can be done through an acylation reaction using methoxybenzoyl chloride in the presence of a base like pyridine.
Addition of the ethyl group: This step may involve alkylation using ethyl halides in the presence of a strong base such as sodium hydride.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis equipment to scale up the process.
化学反应分析
3-ethyl-1-(3-methoxybenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzoyl group, where nucleophiles like amines or thiols replace the methoxy group.
Hydrolysis: Acidic or basic hydrolysis can break down the ester or amide bonds in the compound, leading to the formation of simpler molecules.
科学研究应用
3-ethyl-1-(3-methoxybenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: Its trifluoromethyl group imparts hydrophobicity and thermal stability, making it useful in the development of advanced materials.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a tool for studying enzyme mechanisms.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用机制
The mechanism of action of 3-ethyl-1-(3-methoxybenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The trifluoromethyl group can enhance binding affinity and selectivity, while the methoxybenzoyl group can participate in hydrogen bonding and hydrophobic interactions.
相似化合物的比较
Similar compounds to 3-ethyl-1-(3-methoxybenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol include:
3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol: Lacks the trifluoromethyl group, which may reduce its hydrophobicity and thermal stability.
3-ethyl-1-(3-chlorobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol: The chloro group can alter the compound’s reactivity and binding properties compared to the methoxy group.
3-ethyl-1-(3-methoxybenzoyl)-5-methyl-4,5-dihydro-1H-pyrazol-5-ol: The methyl group instead of the trifluoromethyl group can significantly change the compound’s chemical and physical properties.
These comparisons highlight the unique features of this compound, particularly its trifluoromethyl group, which imparts distinct properties that can be advantageous in various applications.
属性
IUPAC Name |
[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O3/c1-3-10-8-13(21,14(15,16)17)19(18-10)12(20)9-5-4-6-11(7-9)22-2/h4-7,21H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCFIRAFEWZAFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone;oxalic acid](/img/structure/B4938651.png)
![1-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methyl]piperidin-4-ol](/img/structure/B4938665.png)
![2,2'-[(2,5-Dimethoxybenzene-1,4-diyl)bis(methanediylsulfanediyl)]bis(1,3-benzoxazole)](/img/structure/B4938666.png)


![N~1~,N~1~-Diethyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B4938693.png)
![4-{1,8,8-TRIMETHYL-2,4-DIOXO-3-AZABICYCLO[3.2.1]OCTAN-3-YL}BENZENE-1-SULFONAMIDE](/img/structure/B4938704.png)

![2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene](/img/structure/B4938717.png)
![N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B4938724.png)

![1-(2,13a-dihydroxy-4a,6a,13-trimethylicosahydro-6bH-indeno[2,1-a]phenanthren-6b-yl)ethanone](/img/structure/B4938735.png)
![ethyl 1-(3-hydroxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4938749.png)
![Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoate](/img/structure/B4938755.png)
